molecular formula C13H15N3O3 B15224148 tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

Cat. No.: B15224148
M. Wt: 261.28 g/mol
InChI Key: BUVJKRZJMJVCLH-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of enzyme inhibitors.
  • Studied for its antimicrobial properties.

Medicine:

  • Investigated for its potential as an anticancer agent.
  • Explored for its role in anti-inflammatory drugs.

Industry:

  • Utilized in the synthesis of advanced materials.
  • Employed in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity. The indazole core can interact with various molecular targets, including proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

    Indazole: The parent compound, lacking the formyl and tert-butyl carbamate groups.

    tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate: Similar in structure but with different substituents.

Uniqueness:

  • The presence of the formyl group provides unique reactivity, allowing for further functionalization.
  • The tert-butyl carbamate group offers steric protection and can be used for selective deprotection in synthetic routes.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-(3-formyl-2H-indazol-5-yl)carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-10-9(6-8)11(7-17)16-15-10/h4-7H,1-3H3,(H,14,18)(H,15,16)

InChI Key

BUVJKRZJMJVCLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)C=O

Origin of Product

United States

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